

# Application Notes and Protocols for In Vitro Studies of Tug-891

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Compound of Interest		
Compound Name:	Tug-891	
Cat. No.:	B15604928	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

Introduction

**Tug-891** is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), formerly known as GPR120.[1][2] FFA4 is a G protein-coupled receptor (GPCR) that is activated by long-chain free fatty acids and has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1] [2] **Tug-891** mimics many of the beneficial effects of endogenous FFA4 activation, including stimulating glucagon-like peptide-1 (GLP-1) secretion, enhancing glucose uptake, and inhibiting pro-inflammatory responses.[1][3] These application notes provide detailed protocols for key in vitro experiments to characterize the activity of **Tug-891**, including calcium mobilization, β-arrestin recruitment, and ERK1/2 phosphorylation assays.

### **Data Presentation**

The following table summarizes the quantitative data for **Tug-891**'s in vitro activity from various functional assays. These values are essential for comparing the potency and efficacy of **Tug-891** across different signaling pathways.

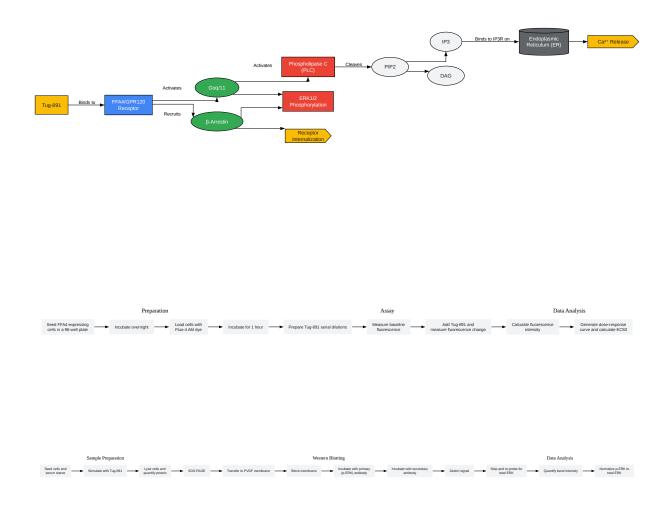


Assay	Cell Line	Agonist	pEC50 / pIC50	Reference
Calcium Mobilization	hFFA4 Flp-In T- REx 293	Tug-891	7.36	[4]
β-Arrestin-2 Recruitment	hFFA4 HEK293T	Tug-891	7.77	[4]
ERK1/2 Phosphorylation	hFFA4 Flp-In T- REx 293	Tug-891	6.2	[5]
TNF-α Secretion Inhibition	RAW264.7 Macrophages	Tug-891	5.86	
Glucose Uptake	3T3-L1 Adipocytes	Tug-891	5.86	[5]

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the signaling pathways activated by **Tug-891** and the general workflows for the described experimental protocols.





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## References



- 1. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
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